molecular formula C20H24N2O4S2 B2915423 2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 941885-09-2

2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2915423
CAS No.: 941885-09-2
M. Wt: 420.54
InChI Key: TYWURRJHNAZENO-UHFFFAOYSA-N
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Description

2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C17H22N2O2S
  • Molecular Weight: 318.44 g/mol

This compound features a cyclohepta[b]thiophene core, which is known for its unique electronic properties that contribute to its biological activity.

Antiproliferative Effects

Research has demonstrated that compounds containing the cyclohepta[b]thiophene scaffold exhibit significant antiproliferative activity against various cancer cell lines. Specifically, studies have shown that derivatives similar to our compound can inhibit cell growth in non-small cell lung cancer (NSCLC) cell lines such as A549.

  • Cell Viability Assays:
    • The compound was tested against multiple cancer cell lines including OVACAR-4, OVACAR-5, CAKI-1, and T47D.
    • It exhibited submicromolar GI50 values (the concentration required to inhibit 50% of cell growth), indicating potent antiproliferative effects.
Cell LineGI50 (µM)Comparison with Nocodazole (GI50 µM)
OVACAR-42.0122.28
OVACAR-52.2720.75
CAKI-10.691.11
T47D0.36281.283

The mechanism underlying the antiproliferative activity of this compound appears to involve several pathways:

  • Cell Cycle Arrest: Studies indicated that treatment with the compound resulted in G2/M phase arrest in A549 cells, suggesting interference with normal cell cycle progression.
  • Induction of Apoptosis: The compound was shown to activate caspases (caspase 3, 8, and 9), which are critical mediators of apoptosis. This was confirmed through flow cytometric analysis revealing early apoptotic markers.
  • Inhibition of Tubulin Polymerization: Similar compounds have been reported to disrupt microtubule dynamics by binding to tubulin, leading to mitotic arrest. This mechanism is crucial for the observed cytotoxicity against rapidly dividing cancer cells.

In Vivo Studies

In vivo efficacy was assessed using a CT26 murine model, where the compound demonstrated significant tumor growth inhibition compared to untreated controls. This highlights its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

Several studies have reported on the biological activities of cyclohepta[b]thiophene derivatives:

  • Study on Anticancer Activity:
    • A study synthesized multiple derivatives and evaluated their activity against a panel of human cancer cell lines. Compound variants showed varying degrees of growth inhibition, with some achieving over 80% inhibition in specific lines.
  • Mechanistic Insights:
    • Further mechanistic studies revealed that compounds targeting tubulin polymerization could serve as leads for developing new anticancer therapies.

Properties

IUPAC Name

2-[(3-propan-2-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-12(2)28(25,26)14-8-6-7-13(11-14)19(24)22-20-17(18(21)23)15-9-4-3-5-10-16(15)27-20/h6-8,11-12H,3-5,9-10H2,1-2H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWURRJHNAZENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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